molecular formula C9H10Cl2O3S B058974 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride CAS No. 1216234-07-9

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Cat. No. B058974
M. Wt: 269.14 g/mol
InChI Key: WAQSCJBSCMFRBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related sulfonyl chlorides involves interactions with chlorosulfonic acid, leading to various sterically hindered isomeric forms. For instance, sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides were synthesized through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, showcasing a method potentially applicable to the synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride (Rublova et al., 2017).

Molecular Structure Analysis

The molecular and electronic structure of sulfonyl chloride derivatives, including their sterically hindered forms, has been characterized by X-ray crystallography and ab initio quantum-chemical calculations. These studies provide insight into the molecular organization, hydrogen bonding, and electronic structure, which are critical for understanding the reactivity and properties of these compounds (Rublova et al., 2017).

Scientific Research Applications

Chlorinated compounds, including 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, play a crucial role in various scientific research fields, primarily due to their reactivity and potential for various chemical transformations. Although the specific applications of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride are not directly highlighted in the available literature, insights can be gleaned from the general research on chlorinated compounds and related methodologies. These applications span from environmental science and toxicology to synthetic chemistry and materials science.

Environmental Impact and Fate

Chlorinated compounds have been extensively studied for their environmental impact, fate, and behavior in aquatic environments. For instance, parabens, which share a similar concern for chlorination reactions as 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride might, have been identified as emerging contaminants. Their biodegradability and interaction with chlorine to form chlorinated by-products highlight the importance of understanding the environmental fate of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, the occurrence and toxicity of antimicrobial triclosan and its chlorinated by-products underscore the environmental and health implications of chlorinated organic compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Synthetic Chemistry and Material Science

In synthetic chemistry, chlorinated compounds serve as vital intermediates for various chemical syntheses and transformations. For example, the development of new synthetic routes and the evaluation of antioxidant properties of certain isoxazolone derivatives underscore the versatility of chlorinated intermediates in producing compounds with significant biological and medicinal properties (Laroum, Boulcina, Bensouici, & Debache, 2019). Additionally, the exploration of electrochemical surface finishing and energy storage technologies using haloaluminate ionic liquids reveals the potential for chlorinated compounds in advanced materials science (Tsuda, Stafford, & Hussey, 2017).

properties

IUPAC Name

5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3S/c1-3-14-8-4-6(2)7(10)5-9(8)15(11,12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQSCJBSCMFRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

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